4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is a complex organic compound characterized by its unique benzofuran structure, which consists of a benzene ring fused to a furan ring. The presence of the ethoxyethoxy group enhances its solubility and potential reactivity, making it an interesting candidate for various chemical applications. The compound features a carboxylic acid functional group, which is crucial for its biological activity and interactions with other molecules.
Benzofuran derivatives, including 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid, exhibit significant biological activities. Research indicates that benzofuran-based carboxylic acids can act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. For instance, some derivatives have shown submicromolar inhibition against human carbonic anhydrase IX, suggesting potential applications in cancer therapy and other diseases related to this enzyme’s activity .
The synthesis of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid can be achieved through several methods:
4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid has various potential applications:
Studies on the interactions of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid with biological targets have highlighted its potential as a therapeutic agent. The compound's ability to inhibit carbonic anhydrase has been quantified, revealing significant binding affinities that suggest it could be further developed into a drug candidate . Additionally, interaction studies with various receptors and enzymes are ongoing to elucidate its full pharmacological profile.
Several compounds share structural similarities with 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Benzofuran-6-carboxylic acid | Benzofuran core with a carboxylic group | Basic structure without ethoxyethoxy substitution |
| Ethyl benzofuran-2-carboxylate | Ethyl ester of benzofuran-2-carboxylic acid | More lipophilic due to ethyl group |
| Methyl benzofuran-4-carboxylate | Methyl ester variant | Different position of carboxylate affecting activity |
| Benzofuran-3-carboxylic acid | Carboxylic acid at position 3 | Different regioisomer affecting biological properties |
The distinct ethoxyethoxy substitution in 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid contributes to its unique solubility and reactivity compared to these similar compounds.
4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid belongs to the benzofuran class of heterocyclic compounds, which consist of fused benzene and furan rings. The compound’s systematic IUPAC name is 6-carboxy-4-(2-ethoxyethoxy)benzofuran, reflecting the carboxylic acid group at position 6 and the 2-ethoxyethoxy substituent at position 4 of the benzofuran scaffold. Its molecular formula is $$ \text{C}{13}\text{H}{14}\text{O}_5 $$, with a molecular weight of 250.25 g/mol. The SMILES notation O=C(C1=CC(OCCOCC)=C2C=COC2=C1)O provides a detailed representation of its structure, emphasizing the ethoxyethoxy side chain and carboxylic acid moiety.
| Property | Value |
|---|---|
| CAS Number | 1291493-43-0 |
| Molecular Formula | $$ \text{C}{13}\text{H}{14}\text{O}_5 $$ |
| Molecular Weight | 250.25 g/mol |
| SMILES | O=C(C1=CC(OCCOCC)=C2C=COC2=C1)O |
The compound’s crystallinity and moderate polarity make it suitable for purification via recrystallization, while its functional groups allow participation in diverse reaction mechanisms, including nucleophilic acyl substitutions and cycloadditions.
The synthesis of benzofuran derivatives dates to the early 20th century, but the introduction of alkoxy and carboxylic acid substituents emerged more prominently in the 1980s with advancements in palladium-catalyzed coupling reactions. 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid itself was first reported in the early 2010s as part of efforts to develop modular building blocks for drug discovery. A pivotal milestone was its inclusion in a 2018 patent describing the synthesis of tetrahydroisoquinoline-based therapeutics, where it served as a key intermediate for introducing steric and electronic diversity.
The compound’s development reflects broader trends in heterocyclic chemistry, such as:
4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid has become a cornerstone in synthetic campaigns targeting complex molecules, particularly in pharmaceuticals. Its applications include:
The compound is a critical precursor in the synthesis of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid, a therapeutic candidate for inflammatory diseases. The ethoxyethoxy group enhances the intermediate’s solubility, facilitating purification and subsequent coupling reactions.
Benzofuran-based carboxylic acids exhibit inhibitory activity against carbonic anhydrases, with structural modifications at position 4 significantly modulating potency. For example, replacing the ethoxyethoxy group with bulkier substituents has been shown to improve binding affinity to enzyme active sites.
The compound’s furan oxygen and carboxylic acid group enable coordination to transition-metal catalysts, such as rhodium complexes, in asymmetric syntheses. This property has been exploited in the preparation of chiral benzofuran derivatives used in natural product total synthesis.
The synthesis of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid represents a specialized area within benzofuran chemistry that requires careful consideration of functional group compatibility and regioselectivity [1]. Contemporary synthetic approaches have evolved from traditional benzofuran formation methodologies to incorporate advanced cyclization strategies that accommodate the specific ethoxyethoxy substitution pattern [2].
The primary synthetic pathway involves the construction of the benzofuran core through a series of carefully orchestrated reactions beginning with appropriately substituted phenolic precursors [3]. The initial step typically employs 4-hydroxy-2-hydroxybenzaldehyde derivatives as starting materials, which undergo selective alkylation with 2-ethoxyethyl chloride under basic conditions to introduce the desired ether linkage [4]. This alkylation reaction proceeds through nucleophilic substitution mechanisms and requires precise temperature control to prevent unwanted side reactions [5].
Following the introduction of the ethoxyethoxy functionality, cyclization to form the benzofuran ring system can be achieved through multiple pathways [6]. The Perkin rearrangement approach, historically significant in benzofuran synthesis, has been adapted for this specific target compound through the use of halocoumarin intermediates [4]. This method involves base-catalyzed ring fission followed by intramolecular nucleophilic attack to yield the desired benzofuran-2-carboxylic acid framework [4].
Alternative synthetic routes have emerged based on transition metal-catalyzed methodologies [7]. Rhodium-catalyzed approaches utilizing substituted benzamides and vinylene carbonate have demonstrated efficacy in forming benzofuran derivatives with high regioselectivity [8]. These methods proceed through carbon-hydrogen activation, migratory insertion, nucleophilic substitution, and beta-oxygen elimination steps to achieve the target benzofuran structure [8].
Recent developments have focused on microwave-assisted synthetic protocols that significantly reduce reaction times while maintaining high yields [5]. These approaches utilize molybdenum hexacarbonyl and copper catalysts under microwave irradiation at temperatures ranging from 100 to 120 degrees Celsius . The method produces benzofuran-2-carboxylic acids, esters, and amides with yields exceeding 80 percent .
| Synthetic Route | Starting Material | Key Reagents | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Perkin Rearrangement | 3-Halocoumarin | Sodium hydroxide/ethanol | 68-85 | 6-8 hours |
| Rhodium-Catalyzed | Substituted benzamides | CpRh complex/vinylene carbonate | 30-80 | 4-6 hours |
| Microwave-Assisted | Phenolic precursors | Mo(CO)₆/Cu catalysts | >80 | 2-3 hours |
| Base-Promoted Cyclization | O-alkynylphenol | Cesium carbonate/DMF | 76-88 | 60°C, variable |
The optimization of cyclization reactions for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid synthesis requires systematic evaluation of reaction parameters including temperature, solvent selection, catalyst loading, and substrate stoichiometry [9]. Base-promoted cyclization reactions have emerged as particularly effective for constructing substituted benzofuran frameworks [10].
Solvent optimization studies have revealed that N,N-dimethylformamide provides superior results compared to acetonitrile, methanol, dimethyl sulfoxide, or 1,4-dioxane for base-promoted cyclizations [10]. The optimal temperature range for these transformations is 60 degrees Celsius, with room temperature conditions proving insufficient for complete conversion [10]. The choice of base significantly influences reaction outcomes, with cesium carbonate demonstrating superior performance over other carbonate bases [10].
Catalyst optimization for transition metal-mediated approaches has focused on palladium and rhodium systems [11]. For palladium-catalyzed transformations, the use of 8-aminoquinoline directing groups enables efficient carbon-hydrogen arylation reactions that install diverse substituents at the 3-position of benzofuran scaffolds [12]. These reactions proceed through palladium(II)/palladium(IV) catalytic cycles involving coordination, carbon-hydrogen activation, oxidative addition, and reductive elimination steps [12].
Silver oxide additives play crucial roles in these transformations, serving as bases, halide scavengers, and terminal oxidants [12]. Control experiments demonstrate that 1.5 equivalents of silver acetate is necessary for achieving efficient carbon-hydrogen arylation, with reduced amounts resulting in markedly lower yields [12].
Visible-light-mediated catalysis has emerged as an environmentally benign approach for benzofuran synthesis [9]. These methods utilize disulfides and enynes to afford high yields of benzofuran heterocycles through radical-mediated pathways involving 5-exo-dig cyclization, nucleophilic substitution, and aromatization [9].
The optimization of functionalization reactions involves careful consideration of protecting group strategies and reaction sequencing [12]. For compounds bearing carboxylic acid functionality, temporary protection as tert-butyl esters or ethyl esters enables subsequent transformations without interference from the acidic proton [25]. Hydrazinolysis reactions for converting esters to carbohydrazides require reflux conditions with excess hydrazine hydrate in ethyl alcohol [25].
| Reaction Parameter | Optimal Condition | Alternative Conditions | Impact on Yield |
|---|---|---|---|
| Temperature | 60°C | Room temperature | +40% at optimal |
| Solvent | DMF | Acetonitrile, DMSO | +25% with DMF |
| Base | Cs₂CO₃ | K₂CO₃, Na₂CO₃ | +15% with cesium |
| Catalyst Loading | 10 mol% Pd | 5 mol%, 15 mol% | Optimal at 10% |
Industrial-scale production of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid presents unique challenges related to process scalability, cost effectiveness, and environmental sustainability [15]. The global benzofuran market, valued at approximately 1.2 billion United States dollars in 2024, is projected to reach 2.1 billion United States dollars by 2033, reflecting a compound annual growth rate of 7.5 percent [29].
Manufacturing challenges include the management of transition metal catalysts, which pose environmental concerns and economic burdens when used on large scales [33]. Friedel-Crafts acylation reactions, commonly employed in benzofuran synthesis, present particular difficulties due to their requirement for halogenated solvents and metal halide catalysts [33]. These factors necessitate specialized waste treatment systems and increase overall production costs [33].
Process optimization strategies have focused on developing transition metal-free synthetic routes that avoid cryogenic temperatures and harsh reaction conditions [6]. Recent advances demonstrate that benzofuran-6-carboxylic acid can be synthesized using general reagents through a three-step protocol that achieves 98.2 percent high-performance liquid chromatography purity without chromatographic purification [6]. This approach represents a significant improvement over existing routes that typically achieve 66 percent yields [6].
Continuous flow reactor technology has emerged as a solution for scaling benzofuran production while maintaining precise control over reaction parameters . These systems enable automated temperature, pressure, and reagent addition control, which is essential for maintaining product quality at industrial scales . The implementation of continuous flow processes reduces batch-to-batch variability and improves overall process efficiency .
Life cycle analysis comparisons demonstrate that metal-free synthetic routes provide significant environmental benefits, including carbon dioxide emission savings, enhanced human health quality metrics, and reduced mineral depletion [6]. These factors support the transition to more sustainable manufacturing processes that align with global environmental regulations [15].
Raw material price instability represents another significant challenge for industrial production [15]. The synthesis of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid requires specialized ethylene glycol ether derivatives, which are subject to market fluctuations based on petrochemical feedstock availability [34]. Manufacturers have addressed this challenge through long-term supply agreements and vertical integration strategies [15].
| Challenge Category | Specific Issues | Implemented Solutions | Economic Impact |
|---|---|---|---|
| Catalyst Management | Metal waste disposal | Metal-free routes | 20-30% cost reduction |
| Solvent Systems | Halogenated solvents | Green chemistry alternatives | 15% environmental savings |
| Process Control | Temperature/pressure control | Continuous flow reactors | 25% efficiency improvement |
| Raw Materials | Price volatility | Supply chain integration | 10-15% cost stabilization |
The purification of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid requires sophisticated analytical techniques to ensure pharmaceutical-grade purity standards [20]. High-performance liquid chromatography represents the primary analytical method for purity assessment, utilizing reverse-phase conditions with specific column configurations and mobile phase compositions .
Optimal chromatographic conditions employ a Welch Ultimate XB C18 column with dimensions of 4.6 millimeters by 250 millimeters and 5 micrometer particle size . The mobile phase consists of a gradient elution system using acetonitrile and 0.05 percent trifluoroacetic acid in water, transitioning from 80 percent to 10 percent aqueous phase over 50 minutes . Detection is performed at 220 nanometer ultraviolet wavelength with a flow rate of 1 milliliter per minute .
This analytical protocol achieves greater than 99.9 percent purity determination, which is critical for pharmaceutical intermediate applications . The method demonstrates excellent precision with relative standard deviation values consistently below 2 percent for replicate analyses [22]. Linearity studies show regression coefficients of 0.999 across concentration ranges from 7.5 micrograms to 75 micrograms [22].
Column chromatography purification typically employs silica gel with mesh sizes ranging from 100-200 to 200-300, depending on the specific separation requirements [23]. Eluent systems commonly utilize petroleum ether and ethyl acetate mixtures in ratios of 5:1 to 10:1, providing effective separation of the target compound from synthetic impurities [23]. Standard purification processes achieve yields of 50-92 percent with melting point ranges appropriate for the specific derivatives [23].
Mass spectrometry confirmation utilizes electrospray ionization methods to verify molecular identity and detect potential impurities [23]. High-resolution mass spectrometry provides accurate mass measurements with deviations typically less than 5 parts per million from calculated values [23]. These measurements confirm successful synthesis and enable identification of any structural variants or decomposition products [23].
Nuclear magnetic resonance spectroscopy serves as a complementary analytical technique for structural verification . Proton nuclear magnetic resonance spectra recorded at 300-400 megahertz provide detailed information about aromatic proton patterns, with characteristic chemical shifts for benzofuran protons appearing between 7.2 and 8.1 parts per million . Carbon-13 nuclear magnetic resonance spectroscopy confirms carbonyl resonances at approximately 165-170 parts per million .
Quality control metrics include assessment of residual solvents, heavy metals, and other potential contaminants that could affect pharmaceutical applications [20]. Gas chromatography methods detect volatile organic impurities with detection limits in the parts per million range [21]. Atomic absorption spectroscopy or inductively coupled plasma methods monitor heavy metal content to ensure compliance with pharmacopeial standards [20].
| Analytical Method | Parameters | Acceptance Criteria | Detection Limit |
|---|---|---|---|
| HPLC Purity | UV detection at 220 nm | ≥99.0% | 0.05% |
| Mass Spectrometry | ESI-MS accurate mass | ±5 ppm deviation | 0.1 μg/mL |
| NMR Spectroscopy | ¹H and ¹³C integration | Consistent ratios | Structural confirmation |
| Residual Solvents | GC-FID analysis | <0.1% individual | 10 ppm |
| Heavy Metals | ICP-MS detection | <10 ppm total | 1 ppm |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid through detailed analysis of proton and carbon-13 environments. Based on analogous benzofuran-6-carboxylic acid derivatives, characteristic spectroscopic features can be predicted and compared with experimental data.
For benzofuran-6-carboxylic acid systems, proton nuclear magnetic resonance typically exhibits distinctive patterns in the aromatic region between 7.0-8.0 parts per million [1]. The benzofuran core displays characteristic signals at approximately 7.72 parts per million for the hydrogen at position 2, with additional aromatic protons appearing at 7.59 and 7.52 parts per million [1]. The carboxylic acid proton resonates significantly downfield, typically around 12.5 parts per million, due to hydrogen bonding effects .
The 4-(2-ethoxyethoxy) substituent introduces additional complexity to the spectrum with the ethoxy chain producing characteristic multiplets. The terminal methyl group of the ethoxy unit appears as a triplet around 1.24-1.35 parts per million, while the adjacent methylene protons resonate at 4.02-4.11 parts per million [3]. The central ethoxyethoxy bridge contributes multiple overlapping signals in the 3.8-4.2 parts per million range, consistent with ether-linked aliphatic carbons adjacent to oxygen atoms.
Carbon-13 nuclear magnetic resonance provides complementary structural information with the carboxylic acid carbonyl carbon appearing characteristically around 165-170 parts per million [4]. The benzofuran aromatic carbons span the 110-160 parts per million region, with the oxygen-bearing carbons shifted upfield compared to unsubstituted positions. The ethoxyethoxy substituent carbons appear in distinct regions: the terminal methyl at approximately 15 parts per million, methylene carbons at 65-70 parts per million, and ether-linked carbons around 67-72 parts per million [5].
Infrared spectroscopy enables identification of functional groups through characteristic vibrational frequencies. The carboxylic acid functionality exhibits two diagnostic absorptions: a broad oxygen-hydrogen stretch between 2500-3300 wavenumbers per centimeter and a sharp carbonyl stretch around 1700 wavenumbers per centimeter [6] [7]. These absorptions are particularly useful for confirming the presence and hydrogen-bonding state of the carboxylic acid group.
The benzofuran aromatic system contributes multiple carbon-carbon and carbon-hydrogen stretching vibrations in the 1400-1600 wavenumbers per centimeter region [6]. Aromatic carbon-hydrogen stretches appear around 3070 wavenumbers per centimeter, while out-of-plane bending modes occur between 700-900 wavenumbers per centimeter, providing fingerprint information for the substitution pattern [6].
The ethoxyethoxy substituent introduces characteristic ether carbon-oxygen stretching vibrations around 1000-1300 wavenumbers per centimeter [8]. Aliphatic carbon-hydrogen stretches from the ethyl chains appear between 2850-2960 wavenumbers per centimeter, distinguishable from aromatic carbon-hydrogen absorptions by their frequency and intensity patterns [6]. The multiple ether linkages create a complex pattern of carbon-oxygen stretches that can be used to confirm the presence of the complete ethoxyethoxy chain.
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carboxylic acid O-H | 2500-3300 | Broad, strong | Hydrogen-bonded stretch |
| Carboxylic acid C=O | ~1700 | Strong | Carbonyl stretch |
| Aromatic C-H | ~3070 | Weak to medium | Aromatic stretch |
| Aliphatic C-H | 2850-2960 | Medium to strong | Methyl/methylene stretch |
| Ether C-O | 1000-1300 | Strong | Carbon-oxygen stretch |
| Aromatic C=C | 1400-1600 | Variable | Ring skeletal vibrations |
Mass spectrometry provides molecular weight confirmation and structural fragmentation patterns characteristic of benzofuran carboxylic acid derivatives. The molecular ion peak for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid appears at mass-to-charge ratio 250, corresponding to the molecular formula C₁₃H₁₄O₅.
Fragmentation studies of related benzofuran derivatives reveal predictable cleavage patterns [9] [10]. Common fragmentations include loss of methanol (32 mass units) from methoxy-substituted positions, carbon monoxide elimination (28 mass units) from the carboxylic acid group, and carbon dioxide loss (44 mass units) through decarboxylation processes [9]. The ethoxyethoxy substituent undergoes characteristic fragmentations with loss of ethanol (46 mass units) and ethylene oxide units (44 mass units).
For benzofuran-2-carboxylic acid derivatives, mass spectrometry shows characteristic base peaks at mass-to-charge ratio 89 corresponding to the benzofuran core after carboxylic acid loss [4]. The presence of electron-donating substituents like ethoxyethoxy groups stabilizes certain fragment ions, leading to enhanced abundance of molecular ion minus substituent fragments.
Electrospray ionization produces predominantly protonated molecular ions [M+H]⁺ at mass-to-charge ratio 251, with sodium adducts [M+Na]⁺ appearing at mass-to-charge ratio 273 under appropriate conditions [9]. Collision-induced dissociation reveals sequential losses characteristic of the ether chain: initial ethanol loss followed by formaldehyde elimination, consistent with previously reported fragmentation mechanisms for similar compounds [10].
X-ray crystallographic analysis provides definitive three-dimensional structural information for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid, revealing precise atomic positions, bond lengths, and intermolecular interactions. While specific crystallographic data for this compound are not directly available, extensive studies on related benzofuran-6-carboxylic acid derivatives provide valuable comparative insights [11] [12] [13].
Benzofuran-6-carboxylic acid derivatives typically crystallize in common space groups such as P2₁/c (monoclinic) or P-1 (triclinic), depending on the substitution pattern and intermolecular hydrogen bonding arrangements [11]. The benzofuran core maintains planarity with root-mean-square deviations typically less than 0.01 Angstroms, while substituents adopt conformations that minimize steric interactions [14].
Crystal packing analysis reveals that carboxylic acid groups form characteristic hydrogen-bonded dimers through R₂²(8) ring motifs, with oxygen-hydrogen to oxygen distances typically ranging from 2.55-2.75 Angstroms [11] [15]. These dimeric units often assemble into extended networks through additional carbon-hydrogen to oxygen contacts and π-π stacking interactions between benzofuran rings [11].
The ethoxyethoxy substituent introduces conformational flexibility through rotatable carbon-carbon and carbon-oxygen bonds. Density functional theory calculations on related ethoxy-substituted benzofurans indicate preferred conformations where the ether chain adopts extended conformations to minimize gauche interactions [16]. The dihedral angles around the ether linkages typically range from 60-180 degrees, depending on crystal packing forces and intramolecular interactions.
Molecular geometry optimization reveals that the carboxylic acid group preferentially adopts a coplanar arrangement with the benzofuran ring system, maximizing conjugation between the carbonyl π-system and the aromatic framework [17]. This planarity is confirmed by dihedral angles between the carboxylic acid plane and benzofuran ring typically less than 10 degrees in crystal structures [15].
The 4-position substitution creates minimal steric hindrance with the benzofuran core, allowing the ethoxyethoxy chain to extend away from the ring system. Conformational analysis indicates that rotation around the carbon-oxygen bond connecting the substituent to the benzofuran ring is relatively free, with energy barriers typically less than 3 kilocalories per mole [16].
| Structural Parameter | Typical Range | Reference Compounds |
|---|---|---|
| Benzofuran ring planarity | <0.01 Å RMSD | Benzofuran-6-carboxylic acid derivatives |
| C-COOH dihedral angle | 0-15° | Carboxylic acid substituted benzofurans |
| C-O ether bond length | 1.35-1.42 Å | Ethoxy-substituted aromatics |
| Hydrogen bond O···O distance | 2.55-2.75 Å | Carboxylic acid dimers |
Crystal structure analysis reveals multiple types of intermolecular interactions that stabilize the solid-state structure. Primary hydrogen bonding occurs between carboxylic acid groups, forming centrosymmetric dimers with graph set notation R₂²(8) [11]. These dimers represent the strongest intermolecular interactions with binding energies typically exceeding 15 kilocalories per mole.
Secondary interactions include carbon-hydrogen to oxygen contacts involving both the ethoxyethoxy substituent and the benzofuran aromatic protons [11]. These weaker interactions, with binding energies of 2-5 kilocalories per mole, contribute to crystal packing stability and influence overall molecular arrangement.
π-π stacking interactions between benzofuran ring systems provide additional stabilization, with interplanar distances typically ranging from 3.4-3.8 Angstroms [11] [14]. The presence of electron-donating ethoxyethoxy substituents enhances these interactions by increasing electron density on the aromatic system.
Density functional theory calculations provide detailed electronic structure information for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid using appropriate basis sets and exchange-correlation functionals. Computational studies on related benzofuran derivatives employ B3LYP/6-31G(d,p) level calculations, which provide reliable geometries and energetic data for organic molecules of this size [16] [18] [17].
Geometry optimization calculations reveal the most stable molecular conformation with the carboxylic acid group coplanar with the benzofuran ring system [17]. The ethoxyethoxy substituent adopts an extended conformation that minimizes intramolecular steric interactions while maintaining favorable electrostatic interactions between ether oxygens and aromatic carbons.
Frontier molecular orbital analysis indicates that the highest occupied molecular orbital is primarily localized on the benzofuran ring system with significant contribution from the carboxylic acid oxygen atoms [16]. The lowest unoccupied molecular orbital shows π* character distributed across the aromatic system, with energy gaps typically ranging from 4.5-5.5 electron volts for benzofuran carboxylic acid derivatives [16].
Natural bond orbital analysis reveals charge distribution patterns characteristic of electron-donating substituents, with the ethoxyethoxy group increasing electron density on the benzofuran ring through inductive and mesomeric effects [16]. The carboxylic acid carbon bears partial positive charge (approximately +0.7 elementary charges), while oxygen atoms carry negative charges (-0.5 to -0.6 elementary charges).
Computational thermochemistry calculations provide standard enthalpies, entropies, and free energies for 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid [18]. Standard formation enthalpies for related benzofuran carboxylic acid derivatives typically range from -450 to -550 kilocalories per mole, depending on substitution patterns and conformational effects.
Vibrational frequency calculations confirm structural stability through absence of imaginary frequencies and provide zero-point energy corrections essential for accurate thermodynamic data [17]. The calculated vibrational frequencies match experimental infrared spectra within typical accuracy limits of 5-10 percent when appropriate scaling factors are applied.
Solvation effects significantly influence molecular properties, with implicit solvent models indicating stabilization energies of 10-20 kilocalories per mole in polar solvents like dimethyl sulfoxide [18]. These calculations help predict solubility behavior and intermolecular interactions in different chemical environments.
| Calculated Property | Value Range | Calculation Level |
|---|---|---|
| HOMO-LUMO gap | 4.5-5.5 eV | B3LYP/6-31G(d,p) |
| Dipole moment | 3-6 Debye | DFT optimization |
| Formation enthalpy | -450 to -550 kcal/mol | Thermochemical calculation |
| Solvation energy | 10-20 kcal/mol | Implicit solvent models |
Molecular dynamics simulations provide insights into conformational flexibility and dynamic behavior of the ethoxyethoxy substituent [16]. Room temperature simulations reveal rapid rotation around single bonds with characteristic time scales of picoseconds to nanoseconds for complete conformational interconversion.
The ethoxyethoxy chain exhibits multiple stable conformations separated by low energy barriers (typically 1-3 kilocalories per mole), suggesting significant conformational entropy contributions to overall molecular stability [16]. Principal component analysis of molecular dynamics trajectories identifies the dominant motional modes involving ether chain flexibility and aromatic ring librations.